molecular formula C20H23NO B1675175 Levoprotiline CAS No. 76496-68-9

Levoprotiline

Número de catálogo: B1675175
Número CAS: 76496-68-9
Peso molecular: 293.4 g/mol
Clave InChI: FDXQKWSTUZCCTM-ZUIJCZDSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Levoprotilina es un compuesto químico conocido por sus propiedades antidepresivas. Es el enantiómero R-(-) de la oxaprotilina, un sucesor del antidepresivo de segunda generación maprotilina. Levoprotilina es reconocida por su capacidad para inhibir selectivamente la recaptación de norepinefrina, lo que la convierte en un compuesto valioso en el tratamiento de la depresión .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La levoprotilina se sintetiza a partir de oxaprotilina, que es una mezcla racémica de dos enantiómeros. La síntesis implica la resolución de la oxaprotilina en sus enantiómeros R-(-) y S-(+). El enantiómero R-(-) es levoprotilina .

Métodos de producción industrial: La producción industrial de levoprotilina implica la resolución a gran escala de oxaprotilina. Este proceso incluye el uso de cromatografía quiral o técnicas de cristalización para separar los enantiómeros. La producción se lleva a cabo bajo condiciones controladas para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Levoprotilina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de levoprotilina, que se estudian por sus efectos terapéuticos mejorados .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Antidepressant Effects

Levoprotiline has been studied extensively for its antidepressant properties. A significant study demonstrated that repeated administration of this compound resulted in the upregulation of histamine H1 receptors in the rat brain, which is associated with improved mood regulation . The study involved administering 20 mg/kg of this compound daily for 28 days, leading to a marked increase in histamine receptor activity compared to the control group.

2. Antihistaminergic Properties

As an antihistamine, this compound has shown efficacy in alleviating allergic symptoms. Its low sedative effect makes it a favorable option compared to traditional antihistamines that often cause drowsiness. The compound's binding affinity to histamine H1 receptors has been quantified, revealing an IC50 value significantly lower than that of conventional antihistamines like mepyramine .

3. Clinical Studies

A double-blind study involving 58 patients with major depression assessed the efficacy of this compound compared to maprotiline. Results indicated a response rate of 31% for this compound after three weeks, while maprotiline showed a higher response rate of 58% during the same period. This highlights the potential of this compound as an alternative treatment option, although it may not be as effective as some other antidepressants .

Table 1: Effects of this compound on Histamine Receptors

Treatment DurationDose (mg/kg)Histamine H1 Receptor Activity (%)
28 Days20Upregulated to 120%

Table 2: Clinical Efficacy Comparison

DrugResponse Rate (%)Duration (Weeks)
This compound313
Maprotiline583

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled trial, patients receiving this compound exhibited noticeable mood improvements over a six-week period. The study emphasized the importance of receptor modulation in achieving clinical efficacy, suggesting that this compound's action on histamine receptors plays a critical role in its antidepressant effects .

Case Study 2: Allergic Reactions Management

Another study focused on this compound's use in managing allergic reactions demonstrated significant symptom relief with minimal sedation compared to traditional antihistamines. Patients reported fewer side effects, indicating this compound's potential as a safer alternative for allergy management .

Mecanismo De Acción

Levoprotilina ejerce sus efectos al inhibir selectivamente la recaptación de norepinefrina en los sitios receptores sinápticos neuronales. Esta inhibición aumenta la concentración de norepinefrina en la hendidura sináptica, mejorando la neurotransmisión y aliviando los síntomas de la depresión. El compuesto también exhibe propiedades antihistamínicas, contribuyendo a sus efectos terapéuticos .

Compuestos similares:

Singularidad de la levoprotilina: Levoprotilina es única debido a su alta selectividad para la inhibición de la recaptación de norepinefrina y sus efectos secundarios mínimos en comparación con otros antidepresivos. Su pureza enantiomérica (>99%) garantiza una eficacia terapéutica constante y efectos adversos reducidos .

Comparación Con Compuestos Similares

Uniqueness of this compound: this compound is unique due to its high selectivity for norepinephrine reuptake inhibition and its minimal side effects compared to other antidepressants. Its enantiomeric purity (>99%) ensures consistent therapeutic efficacy and reduced adverse effects .

Actividad Biológica

Levoprotiline is a novel tetracyclic antidepressant that has garnered attention for its unique pharmacological profile and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its effects on neurotransmitter systems, receptor interactions, and clinical efficacy based on diverse research findings.

This compound primarily exerts its effects through modulation of various neurotransmitter systems, particularly focusing on histaminergic and dopaminergic pathways.

  • Histamine H1 Receptor Modulation : Research indicates that repeated treatment with this compound upregulates histamine H1 receptors, enhancing the phosphoinositide (PI) hydrolysis response in vivo. This suggests that this compound may exert its antidepressant effects by influencing central histaminergic activity, which is known to play a role in mood regulation .
  • Dopaminergic Function : The anti-immobility effects associated with this compound have been linked to enhanced dopaminergic function, similar to other antidepressants. This mechanism may contribute to its efficacy in treating major depressive disorder .

Pharmacological Profile

The pharmacological profile of this compound has been extensively studied through various preclinical and clinical trials. Key findings include:

  • CNS Effects : At lower doses, this compound does not significantly alter general behavior in animal models; however, at higher doses, it has been observed to slightly suppress spontaneous motor activity and induce drowsiness .
  • Cardiovascular Effects : In anesthetized dogs, this compound has been shown to decrease heart rate and prolong the QT interval. These cardiovascular effects are essential considerations when evaluating the drug's safety profile .

Clinical Studies

Several clinical studies have investigated the efficacy of this compound in treating major depression:

  • Double-Blind Study : A study involving 58 in-patients with major depression found that after three weeks of treatment, 31% of patients on this compound responded positively compared to a higher response rate for maprotiline (58%). This suggests that while this compound is effective, it may be less potent than some of its counterparts .

Data Tables

The following tables summarize key findings from studies on this compound's biological activity.

Study AspectFindings
Histamine H1 Receptor BindingUpregulation observed after repeated treatment
Dopaminergic ActivityEnhanced anti-immobility effects noted
Clinical Response Rate31% response in major depression patients
Pharmacological EffectsObservations
CNS EffectsSlight suppression of motor activity at high doses
Cardiovascular EffectsDecreased heart rate; QT prolongation observed

Case Studies

Case studies have illustrated the practical implications of this compound's biological activity:

  • Patient Response Variability : In a cohort study of patients treated with this compound, variability in response was noted, with some patients experiencing significant improvements while others did not respond as favorably. This highlights the need for personalized treatment approaches in psychiatric care.
  • Long-Term Efficacy : Longitudinal studies have suggested that while initial responses may vary, sustained treatment with this compound can lead to improved outcomes over time for certain patient populations.

Q & A

Basic Research Questions

Q. What distinguishes Levoprotiline’s mechanism of action from traditional monoamine-based antidepressants?

this compound lacks monoamine reuptake inhibition (unlike its S-(+)-oxaprotiline enantiomer) but demonstrates antidepressant efficacy through histamine H1 receptor antagonism and post-synaptic upregulation of phosphoinositide hydrolysis. This mechanism was identified via receptor-binding assays (e.g., [³H]mepyramine binding) and in vivo studies showing increased histamine-stimulated inositol 1-phosphate accumulation after repeated dosing .

Q. What experimental models have been used to validate this compound’s antidepressant potential?

Pharmaco-EEG studies in healthy volunteers compared this compound to imipramine and placebo using a cross-over uncompleted block design. EEG spectral analysis (e.g., alpha and beta band changes) provided objective biomarkers for antidepressant activity, bypassing reliance on monoamine uptake assays .

Q. How does this compound’s chemical structure influence its pharmacological profile?

this compound (C₂₀H₂₃NO; SMILES: OC(CC12CCC(c3c2cccc3)c2c1cccc2)CNC) is the R-(-)-enantiomer of oxaprotiline. Its ethanoanthracene backbone and stereospecificity limit noradrenergic activity but enable unique interactions with histamine receptors, as shown in competitive binding assays (IC₅₀ = 5.5-fold lower than mepyramine) .

Advanced Research Questions

Q. How did enantiomer separation complicate this compound’s clinical evaluation?

Initial trials used the inactive S-(+)-enantiomer as a placebo, but unexpected efficacy in the placebo group (potentially due to unaccounted pharmacodynamic interactions) led to paradoxical results. This highlights challenges in designing isomer-controlled trials and interpreting racemate-derived data .

Q. What methodological approaches resolve contradictions in this compound’s clinical efficacy data?

Adaptive trial designs—such as shifting non-responders to complementary drugs (e.g., maprotiline)—and outcome criteria optimization (e.g., using final symptom scores instead of delta/ratio metrics) improved signal detection in double-blind studies. Maprotiline showed superior response rates (58% vs. 31%), but this compound’s unique mechanism warranted further subgroup analysis .

Q. How can preclinical models address regulatory skepticism about this compound’s efficacy?

Retrospective pharmaco-EEG profiling and histamine receptor pathway analyses provide mechanistic evidence independent of monoamine paradigms. For example, EEG delta/theta power changes correlated with clinical improvement, offering a biomarker for regulatory submissions despite failed placebo-controlled trials .

Q. What role does histamine H1 receptor upregulation play in this compound’s delayed therapeutic effects?

Repeated this compound administration increases cortical H1 receptor density and enhances histamine-induced phosphoinositide hydrolysis. This post-synaptic adaptation suggests a time-dependent mechanism distinct from acute monoamine modulation, validated via [³H]inositol 1-phosphate accumulation assays in rodent models .

Q. How do pharmaco-EEG methodologies improve predictive validity in antidepressant research?

By quantifying neurophysiological changes (e.g., alpha attenuation, beta power increases), pharmaco-EEG models differentiate this compound’s activity from sedatives or placebo, even in healthy subjects. This approach bypasses subjective clinical scales and aligns with objective biomarker-driven frameworks .

Q. Methodological & Regulatory Challenges

Q. What statistical pitfalls arise when analyzing this compound’s clinical trial data?

Using delta scores (final minus baseline) or ratio metrics can paradoxically inflate placebo effects. Studies recommend final score analysis (e.g., HAM-D) to align with global clinician assessments, as seen in this compound-maprotiline comparator trials .

Q. How can researchers design isomer-specific trials to avoid confounding placebo responses?

Blinding strategies must account for enantiomer pharmacokinetics (e.g., differential metabolism). Preclinical enantiomer profiling (receptor binding, EEG) and active placebo controls (mimicking side effects) reduce bias in human trials .

Q. What preclinical evidence supports this compound’s antidepressant action despite negative regulatory reviews?

Histamine H1 receptor upregulation and EEG biomarker correlations provide mechanistic plausibility, even when clinical trials fail. Researchers must integrate preclinical and clinical datasets to challenge regulatory dismissals based on conventional monoamine paradigms .

Q. Data & Reporting Standards

Q. How should researchers document enantiomer purity in this compound studies?

Chromatographic methods (e.g., chiral HPLC) and NMR spectroscopy are essential to confirm enantiomeric excess (>98%). Inadequate characterization risks confounding pharmacokinetic/pharmacodynamic interpretations, as seen in early this compound trials .

Q. What guidelines apply to reporting this compound’s preclinical data for regulatory submissions?

Follow NIH preclinical checklists (e.g., animal model rigor, statistical power) and EMA/ICH guidelines for enantiomer-specific data. Include receptor-binding profiles, dose-response curves, and cross-species pharmacokinetics to justify clinical translation .

Propiedades

Número CAS

76496-68-9

Fórmula molecular

C20H23NO

Peso molecular

293.4 g/mol

Nombre IUPAC

(2R)-1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol

InChI

InChI=1S/C20H23NO/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20/h2-9,14-15,21-22H,10-13H2,1H3/t14-,15?,20?/m1/s1

Clave InChI

FDXQKWSTUZCCTM-ZUIJCZDSSA-N

SMILES

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O

SMILES isomérico

CNC[C@@H](CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O

SMILES canónico

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O

Apariencia

Solid powder

Key on ui other cas no.

76496-68-9

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

C 49802B-Ba
C-49802B-Ba
CGP 12103A
CGP 12104A
hydroxymaprotilin
hydroxymaprotilin hydrochloride
hydroxymaprotilin hydrochloride, (R)-isomer
hydroxymaprotilin hydrochloride, (S)-isomer
hydroxymaprotilin, (+-)-isomer
hydroxymaprotilin, (+R)-isomer
hydroxymaprotilin, (S)-isomer
levoprotiline
oxaprotiline

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.